molecular formula C15H23ClN2O B1525132 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride CAS No. 1236254-90-2

2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride

Cat. No.: B1525132
CAS No.: 1236254-90-2
M. Wt: 282.81 g/mol
InChI Key: WXIODFZCINOEMJ-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes an amino group, a piperidinyl ring, and a phenyl group, making it a versatile candidate for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride typically involves multiple steps, starting with the reaction of 3-methylpiperidine with a suitable phenyl-containing precursor. The reaction conditions may include the use of strong bases or acids, and the process may require controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology: In biological research, it may serve as a tool for studying enzyme mechanisms or as a precursor for bioactive molecules.

Medicine: Potential medical applications include the development of new drugs or therapeutic agents, particularly in areas such as pain management or neurology.

Industry: In industry, this compound may be used in the production of specialty chemicals, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The amino group may play a role in binding to receptors or enzymes, while the phenyl group could contribute to its overall biological activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Phenyl-containing amines

  • Other piperidinyl-substituted compounds

Uniqueness: 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)14(16)10-13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIODFZCINOEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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